3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester
Description
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester is a heterocyclic compound featuring a pyridazine core substituted with two methoxy groups at positions 3 and 6, and a methyl ester at position 4.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
methyl 3,6-dimethoxypyridazine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-12-6-4-5(8(11)14-3)7(13-2)10-9-6/h4H,1-3H3 |
InChI Key |
FXINEUMDILONEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C(=C1)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester typically involves the esterification of 3,6-Dimethoxy-4-pyridazinecarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : Methoxy groups in the target compound may shield the pyridazine ring from electrophilic attacks, whereas chloro substituents (e.g., in ) could facilitate nucleophilic substitution.
- Stability : Methyl esters generally exhibit slower hydrolysis rates compared to ethyl esters (e.g., in ), suggesting the target compound may persist longer in aqueous environments than its ethyl analogs.
Biological Activity
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester (C9H12N2O4) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features two methoxy groups at positions 3 and 6 of the pyridazine ring, with a methyl ester group at position 4. This structural configuration is significant for its biological activity, influencing solubility, reactivity, and interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyridazine, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain pyridazine derivatives had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Activity
The anticancer potential of this compound has also been investigated. A notable study reported that this compound exhibited cytotoxic effects on human cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), indicating significant antiproliferative activity.
The biological activity of this compound is thought to involve the modulation of key enzymes and receptors involved in cellular signaling pathways. It may act as an inhibitor of certain kinases or as an antagonist for specific receptors associated with tumor growth and proliferation.
Case Studies
- Antimicrobial Efficacy : A study aimed at evaluating the antimicrobial efficacy of various pyridazine derivatives found that this compound significantly inhibited biofilm formation in E. coli, suggesting its potential use in treating biofilm-associated infections.
- Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in sub-G1 phase cells after treatment, confirming its role in inducing cell death.
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/MIC |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 µg/mL |
| Antimicrobial | Candida albicans | 30 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
